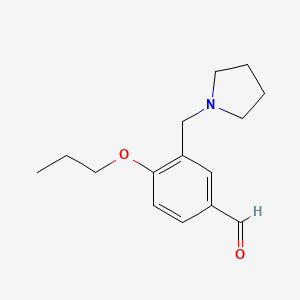

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

Description

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde (CAS: 917561-88-7) is a substituted benzaldehyde derivative with a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.34 g/mol . The compound features a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring and a pyrrolidin-1-ylmethyl substituent (-CH₂-C₄H₈N) at the 3-position.

However, structurally analogous compounds, such as 4-(Pyrrolidin-1-yl)benzoic acid, exhibit moderate blood-brain barrier (BBB) permeability and gastrointestinal absorption due to their topological polar surface area (TPSA ~38 Ų) and balanced lipophilicity . These properties suggest that this compound may share similar pharmacokinetic characteristics, though experimental validation is required.

Propriétés

IUPAC Name |

4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNNQGFQYNPFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Propoxy Group: The propoxy group is introduced via nucleophilic substitution reactions, often using propyl halides in the presence of a base.

Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through the oxidation of corresponding benzyl alcohols using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:

Batch Reactors: Utilizing controlled temperature and pressure conditions to ensure complete reactions.

Continuous Flow Reactors: Allowing for continuous production with real-time monitoring and adjustments to reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like KMnO4.

Reduction: The aldehyde group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).

Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2 (Hydrogen peroxide)

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide)

Major Products

Oxidation: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzoic acid

Reduction: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Applications De Recherche Scientifique

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde core allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Effects at Position 3

- This group may also improve BBB penetration compared to aromatic substituents .

- Pyrazol-1-ylmethyl (C14H16N2O2): The pyrazole ring is aromatic and contains two nitrogen atoms, enabling hydrogen-bond acceptor/donor interactions. This may enhance binding to enzymes or receptors with polar active sites, though it could reduce BBB permeability compared to pyrrolidine .

Substituent Effects at Position 4

- Propoxy vs. Isopropoxy : The target compound’s linear propoxy group (-OCH₂CH₂CH₃) confers slightly higher lipophilicity than the branched isopropoxy group (-OCH(CH₃)₂) in analogs. This difference may influence membrane permeability and metabolic stability, as branched ethers are often more resistant to oxidative degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde?

- Methodological Answer : The synthesis of benzaldehyde derivatives often involves condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde was prepared via a Schiff base reaction between 2-hydrazinopyridine and the aldehyde precursor under acidic conditions (acetic acid), yielding 91% after purification . Adapting this protocol, researchers can substitute 4-propoxy and pyrrolidinylmethyl groups using analogous nucleophilic or electrophilic reagents. Key parameters include solvent selection (ethanol or DMF), reaction time (1–24 hours), and stoichiometric control of substituents. Purification via vacuum filtration and washing with methanol/water is recommended .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, 1H-NMR of similar aldehydes shows characteristic aldehyde proton peaks at δ 10.72 ppm, while aromatic protons appear between δ 6.5–8.1 ppm. Pyrrolidine methylene protons typically resonate at δ 2.5–3.5 ppm . Fourier-Transform Infrared Spectroscopy (FTIR) confirms the aldehyde functional group (C=O stretch at ~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated for derivatives with <1 ppm error .

Q. What strategies ensure compound stability during storage and handling?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the compound in sealed containers under inert gas (argon/nitrogen) at –20°C. Desiccants like silica gel prevent hydrolysis of the aldehyde group. Avoid prolonged exposure to air, as aldehydes can oxidize to carboxylic acids . For handling, use gloveboxes or fume hoods with personal protective equipment (PPE) to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies in pharmacological activity (e.g., antioxidant vs. anti-inflammatory efficacy) may arise from assay variability or impurity profiles. Standardize bioactivity assays using controls like ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) . Cross-validate purity via HPLC (≥95%) and assess batch-to-batch consistency using 1H-NMR . For structure-activity relationship (SAR) conflicts, synthesize analogs with systematic substituent variations (e.g., replacing propoxy with methoxy) to isolate contributing factors .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer : SAR studies require modular synthesis of derivatives. For example, replace the pyrrolidine group with piperidine or morpholine to assess steric/electronic effects on receptor binding . Biological testing should include dose-response curves (IC₅₀/EC₅₀ determination) and molecular docking to predict interactions with targets like dopamine receptors . Use cheminformatics tools (e.g., QSAR models) to correlate substituent properties (logP, polar surface area) with activity .

Q. How can computational methods predict reactivity or degradation pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations identify reactive sites, such as the aldehyde group’s susceptibility to nucleophilic attack. Molecular dynamics simulations model hydrolysis kinetics under varying pH/temperature conditions . For degradation studies, combine accelerated stability testing (40°C/75% RH) with LC-MS to track byproduct formation .

Q. What advanced analytical techniques resolve purity challenges in complex mixtures?

- Methodological Answer : Hyphenated techniques like LC-HRMS or GC-MS separate and identify impurities. For example, trace oxidation products (e.g., carboxylic acids) can be quantified using reverse-phase HPLC with UV detection at 254 nm . Chiral purity (if applicable) requires chiral stationary phase HPLC or circular dichroism spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.